2-Methyl-2-(4-methylpentyl)oxirane
Description
Properties
Molecular Formula |
C9H18O |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-methyl-2-(4-methylpentyl)oxirane |
InChI |
InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10-9/h8H,4-7H2,1-3H3 |
InChI Key |
HSGWRPLUNQOJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC1(CO1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
A comparative analysis of molecular structures and substituents reveals distinct differences in reactivity and applications:
Notes:
- Aliphatic vs. Aromatic Substituents: The target compound’s aliphatic chain contrasts with aromatic derivatives (e.g., 2-[(4-Nitrophenoxy)methyl]oxirane), which exhibit higher reactivity due to electron-withdrawing groups (e.g., nitro, trifluoromethoxy) .
- Fluorinated Analogs : Fluorine substituents (e.g., in 2-methyl-2-(pentafluoroethyl)oxirane) drastically alter polarity and stability, making them suitable for specialized applications like fluoropolymer synthesis .
Physicochemical Properties
- Solubility and Lipophilicity: The 4-methylpentyl group enhances lipophilicity compared to aromatic derivatives, favoring solubility in nonpolar solvents. This contrasts with 2-(4-Methylphenyl)oxirane (C₉H₁₀O, 134.18 g/mol), which has lower solubility due to its rigid aromatic structure .
- Thermal Stability : Aliphatic epoxides generally exhibit lower melting points than aromatic analogs. For instance, 2-methyl-2-(pentafluoroethyl)oxirane is a liquid at 4°C , while crystalline aromatic epoxides (e.g., ) have higher melting points (~438 K) due to π-π stacking .
Preparation Methods
Sulfur Ylide-Mediated Epoxidation of Ketones
The most widely documented method involves the reaction of 4-methylpentyl methyl ketone with trimethylsulfonium methylsulfate , generated in situ from dimethyl sulfide (DMS) and dimethyl sulfate (DMSA) in aqueous potassium hydroxide (KOH).
Reaction Mechanism :
-
Formation of Trimethylsulfonium Methylsulfate :
DMS and DMSA react in a 1:1 to 1.4:1 molar ratio to form the sulfur ylide precursor, trimethylsulfonium methylsulfate , under strongly basic conditions (pH >12). -
Epoxide Formation :
The ylide attacks the carbonyl carbon of the ketone, followed by intramolecular nucleophilic displacement to form the oxirane ring.
Optimized Conditions :
Peracid-Mediated Epoxidation of Alkenes
An alternative route involves epoxidizing 2-methyl-2-(4-methylpentyl)propene using permaleic acid (generated from maleic anhydride and hydrogen peroxide).
Procedure :
-
Permaleic Acid Synthesis :
Maleic anhydride reacts with 85% in methylene chloride at 0°C. -
Epoxidation :
The alkene is added to the peracid solution and refluxed for 16 hours. Maleic acid precipitates, and the product is isolated via fractional distillation.
Key Parameters :
-
Solvent : Methylene chloride (ensures peracid stability).
-
Workup : Sequential washing with sodium bicarbonate and sodium bisulfite to remove residual peroxides.
Yield : ~65% (lower due to competing side reactions).
Comparative Analysis of Methodologies
Critical Factors Influencing Yield and Purity
Solvent Selection and Minimization
The sulfur ylide method achieves high yields by limiting organic solvents to ≤10 wt%, which suppresses solvolysis and stabilizes the ylide. Polar aprotic solvents like DMF enhance reactivity but require post-reaction removal via vacuum distillation.
Stoichiometric Control
Temperature Optimization
Maintaining 30–40°C prevents exothermic decomposition of the ylide. Elevated temperatures (>50°C) promote ketone aldol condensation, reducing yield.
Advanced Purification Techniques
Distillation
Crude epoxide is purified via fractional distillation under reduced pressure (0.005–0.01 mmHg), achieving >98% purity.
Crystallization
Recrystallization from toluene or ethanol removes symmetric triazole byproducts (e.g., from downstream reactions).
Industrial-Scale Adaptations
Q & A
Q. What are the standard laboratory synthetic routes for 2-Methyl-2-(4-methylpentyl)oxirane?
The compound is typically synthesized via epoxidation of its corresponding alkene precursor (e.g., 2-methyl-2-(4-methylpentyl)propene) using peracids like m-chloroperbenzoic acid (m-CPBA). Reaction conditions (temperature, solvent polarity, and catalyst loading) are critical for yield optimization. For example, epoxidation in dichloromethane at 0–25°C yields 75–90% product, while elevated temperatures may promote side reactions .
Table 1: Comparison of Epoxidation Methods
| Reagent | Solvent | Temp (°C) | Yield (%) | By-Products |
|---|---|---|---|---|
| m-CPBA | DCM | 0–25 | 85–90 | m-Chlorobenzoic acid |
| H2O2/VO(acac)2 | THF | 40 | 70–75 | Diols |
Q. Which spectroscopic techniques are most effective for characterizing 2-Methyl-2-(4-methylpentyl)oxirane?
- <sup>1</sup>H/<sup>13</sup>C NMR : Identifies substituent positions and oxirane ring integrity. The deshielded protons on the oxirane ring appear at δ 3.1–3.5 ppm .
- FTIR-ATR : Quantifies oxirane content via absorbance at ~840 cm<sup>−1</sup> (C-O-C stretch) with high reproducibility (r<sup>2</sup> = 0.995) .
- GC-MS : Detects purity and by-products (e.g., diols from ring-opening) .
Q. What safety protocols are essential for handling this compound?
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.
- Store in inert, airtight containers at 2–8°C to prevent moisture-induced ring-opening .
Advanced Research Questions
Q. How do steric effects from the 4-methylpentyl group influence regioselectivity in ring-opening reactions?
The bulky 4-methylpentyl substituent directs nucleophiles (e.g., amines, thiols) to attack the less hindered methyl-substituted carbon of the oxirane ring. This regioselectivity is confirmed by <sup>13</sup>C NMR analysis of β-substituted alcohol products . For example, reactions with ethylamine yield >90% selectivity for the methyl-adduct.
Q. What methodological strategies resolve contradictions in reported epoxidation yields?
Discrepancies arise from variable reaction conditions (e.g., peroxide concentration, solvent polarity). To address this:
- Perform kinetic studies using in situ FTIR to monitor epoxide formation.
- Optimize catalyst systems (e.g., Sharpless asymmetric conditions for enantioselective synthesis) .
Q. How does the branched alkyl chain affect physical properties compared to linear analogs?
The 4-methylpentyl group increases hydrophobicity (logP ~3.2 vs. 2.5 for linear hexyl analogs) and reduces solubility in polar solvents. Steric hindrance also lowers reaction rates in SN2 pathways by 30–40% compared to less-substituted epoxides .
Q. Can computational chemistry predict reactivity trends for this compound?
Density Functional Theory (DFT) studies model transition states for ring-opening reactions. For example, calculations at the B3LYP/6-31G* level show a 15 kJ/mol activation barrier difference between methyl- and pentyl-substituted carbons, aligning with experimental regioselectivity data .
Methodological Considerations
- By-Product Mitigation : Use anhydrous conditions and catalytic Lewis acids (e.g., BF3·Et2O) to suppress diol formation during synthesis .
- Enantiomeric Resolution : Chiral HPLC with cellulose-based columns separates enantiomers, critical for studying stereospecific bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
